4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a pyridazin-3-yl group at position 1. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The chlorine substituent enhances reactivity for further functionalization, while the pyridazine ring may influence electronic properties and target binding .
Properties
Molecular Formula |
C9H5ClN6 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
4-chloro-1-pyridazin-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-8-6-4-14-16(9(6)12-5-11-8)7-2-1-3-13-15-7/h1-5H |
InChI Key |
XMUDBGUBGBDMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Route
Formation of Pyrazole Intermediates : Pyrazole derivatives are often synthesized from hydrazine derivatives reacting with appropriate carbonyl compounds or their equivalents.
Cyclization to Pyrimidine : The pyrazole intermediates are then treated with reagents that facilitate the formation of the pyrimidine ring. This can involve reactions with formamide, formic acid, or other suitable reagents.
Specific Example: Preparation of Related Compounds
For compounds like 1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidines , the synthesis involves:
- Step 1 : Preparation of pyrazole-o-aminonitriles from hydrazino-pyridazines and ketene acetals.
- Step 2 : Condensation of these intermediates with triethylorthoformate to form ethoxymethyleneamino derivatives.
- Step 3 : Reaction with ammonia to yield the pyrimidine ring.
Analysis of Synthesized Compounds
The structures of synthesized pyrazolo[3,4-d]pyrimidines are typically confirmed through various analytical techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups (e.g., NH, CN) |
| NMR Spectroscopy | Provides detailed structural information |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns |
| Elemental Analysis | Verifies elemental composition |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct pharmacological properties.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to inhibit the activity of these targets, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and other therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Chlorine at Position 4 : Common in many analogs (e.g., ), enabling nucleophilic substitution for further derivatization.
- Position 1 Substituents : Aromatic groups (phenyl, benzyl) or heteroaromatic groups (pyridazine) modulate solubility and target interactions. Pyridazine introduces additional hydrogen-bonding sites compared to phenyl .
Anticancer and Kinase Inhibition
- EGFR Inhibition: Compound V (N3-(3-aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine): Exhibits strong EGFR inhibition (IC₅₀ < 1 µM) due to dual anilino substitutions . 4-Chloro-1-(2-chloro-2-phenylethyl) Derivatives: Show enhanced cytotoxicity in prostate/bladder cancer models when delivered via halloysite nanotubes . Target Compound: The pyridazine group may improve kinase selectivity compared to phenyl analogs, though specific data are pending .
Antibacterial Activity
- 6-(Isopropylthio)-4-chloro Derivatives : Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus due to hydrophobic thioether groups .
Structural-Activity Relationships (SAR)
Commercial and Industrial Relevance
Biological Activity
4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The compound features a unique heterocyclic structure that contributes to its biological properties. The presence of the chloro substituent and the pyridazine moiety enhances its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against various viral infections, including Zika virus. For instance, compounds based on this scaffold have shown low micromolar antiviral activity with minimal cytotoxicity. The structure-activity relationship studies indicate that electron-withdrawing groups at specific positions can enhance antiviral efficacy .
Table 1: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 5 | 5.1 | 39 | 7.65 |
| Compound 6 | 4.8 | 40 | 8.33 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Inhibitors targeting CDK2 have shown promise in preclinical studies as potential anticancer agents .
Case Study: CDK2 Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in inhibiting CDK2 over CDK1, suggesting a targeted approach in cancer therapy. The docking studies confirmed the selectivity of these compounds towards CDK2 .
The biological activities of 4-chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine are attributed to its ability to interact with specific protein targets involved in viral replication and cancer cell proliferation. The compound's structural features allow it to fit into the active sites of enzymes or receptors, thereby modulating their activity.
Q & A
Q. What are the key considerations for designing a synthetic route for 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : Start with pyrazole and pyrimidine precursors, such as hydrazine derivatives and chloro-substituted pyridazines. Use dry acetonitrile or dichloromethane as solvents to minimize side reactions. Optimize alkylation or coupling steps by controlling stoichiometry and temperature (e.g., reflux at 80–100°C). Purify via recrystallization from acetonitrile or column chromatography. Confirm intermediates using IR (e.g., NH stretches at 3205–3300 cm⁻¹) and ¹H NMR (e.g., downfield signals for aromatic protons at δ 7.15–8.58 ppm) .
Q. How can researchers confirm the structural integrity of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine post-synthesis?
- Methodological Answer : Use multi-technique validation:
Q. What initial biological screening assays are suitable for evaluating its kinase inhibition potential?
- Methodological Answer : Prioritize enzymatic assays for CDK2 or FLT3 inhibition, given the structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors . Use ATP-competitive binding assays with purified kinases and measure IC₅₀ values. Pair with cell-based proliferation assays (e.g., MTT on cancer cell lines) to correlate enzymatic activity with cellular effects .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives in different assays?
- Methodological Answer :
- Assay Standardization : Repeat experiments under controlled conditions (pH, temperature, ATP concentration) to minimize variability .
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Structural Analogs : Compare activity with derivatives like 4-Chloro-1-(thiazol-2-yl) analogs to identify substituent-dependent trends .
- Molecular Dynamics (MD) : Simulate binding interactions to explain discrepancies (e.g., solvent exposure of the pyridazin-3-yl group affecting binding affinity) .
Q. What strategies optimize the reaction yield of 4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine under varying conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance nucleophilicity .
- Catalyst Optimization : Employ Pd catalysts for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .
- Workup Refinement : Replace traditional filtration with centrifugal separation to reduce product loss .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on logP and solubility .
- ADMET Prediction : Use tools like SwissADME to predict bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .
- Docking Studies : Map the pyridazin-3-yl group’s orientation in CDK2’s ATP-binding pocket to prioritize sterically favorable modifications .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported CDK2 inhibition IC₅₀ values for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., substrate concentration, incubation time) across studies .
- Crystallography : Resolve co-crystal structures to identify binding mode variations (e.g., halogen bonding vs. hydrophobic interactions) .
- Proteomic Profiling : Test selectivity against kinase panels to rule out off-target effects skewing IC₅₀ .
Structural and Functional Characterization
Q. What advanced techniques elucidate the role of the pyridazin-3-yl substituent in biological activity?
- Methodological Answer :
- X-Ray Crystallography : Determine electron density maps to assess π-π stacking or hydrogen bonding with kinase residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare pyridazin-3-yl vs. thiazol-2-yl analogs .
- SAR Studies : Synthesize derivatives with substituted pyridazines (e.g., fluoro or methoxy groups) and measure activity shifts .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
